molecular formula C12H13NO B1231365 (2Z)-2-[(dimethylamino)methylene]indan-1-one CAS No. 34773-01-8

(2Z)-2-[(dimethylamino)methylene]indan-1-one

Cat. No.: B1231365
CAS No.: 34773-01-8
M. Wt: 187.24 g/mol
InChI Key: PTVLHYNESKGNCV-NTMALXAHSA-N
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Description

2-(dimethylaminomethylidene)-3H-inden-1-one is a member of indanones.

Scientific Research Applications

Catalytic Asymmetric Synthesis

  • Application : Used in the construction of optically active derivatives through intramolecular C-H insertion reactions. This process is significant in synthesizing complex molecular structures (Takahashi et al., 2001).

Synthon for Heterocyclic Systems

  • Application : Acts as a synthon in creating new heterocyclic systems. This is crucial in the development of pharmaceutical compounds and other organic materials (Elmaati et al., 2003).

Catalyst in Hydroamination

  • Application : Utilized in the intramolecular hydroamination of alkenes and alkynes, indicating its potential as a catalyst in organic synthesis (Meyer et al., 2006).

Coordination Chemistry

  • Application : Plays a role in the study of rhodium(I) coordination chemistry, contributing to our understanding of metal-organic frameworks and catalysis (Cipot et al., 2003).

Development of Polymethine Dyes

  • Application : Involved in the synthesis of novel cation-anionic polymethine dyes, which are important in dye-sensitized solar cells and optical devices (Krasnaya et al., 2007).

Aggregation-Induced Emission Properties

  • Application : Key in the synthesis of compounds with aggregation-induced emission characteristics, useful in materials science for creating fluorescent materials (Lei et al., 2016).

Synthesis of Pyrazole Derivatives

  • Application : Used in the synthesis of pyrazole derivatives, significant in pharmaceutical research and development (Asiri & Khan, 2011).

Structural Analysis in NMR Spectroscopy

  • Application : Aids in understanding the dynamics of molecular structures through NMR spectroscopy, providing insights into the chemical behavior of molecules (Thakur et al., 2009).

Synthesis of Indigoid Systems

  • Application : Involved in the synthesis of indigoid systems, which are fundamental in creating organic semiconductors and dyes (Yildizhan et al., 2015).

Antimicrobial Activity Studies

  • Application : Plays a role in synthesizing compounds with potential antimicrobial activity, crucial in the development of new antibiotics and antifungal agents (Ghorab et al., 2017).

Future Directions

Future research could focus on exploring the potential applications of indan-1-one derivatives in various fields, such as organic synthesis and dye production .

Properties

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14/h3-6,8H,7H2,1-2H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVLHYNESKGNCV-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34773-01-8
Record name 1-Indanone, 2-(dimethylaminomethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034773018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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